2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride (2-PEPH) is an organic compound that is widely used in laboratory experiments and scientific research. It is a hydrochloride salt of 2-[2-(3-pyridinyloxy)ethyl]piperidine, which is a derivative of piperidine, a cyclic amine. 2-PEPH has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and its use in lab experiments.
Scientific Research Applications
Therapeutic Potential in Neurological Disorders
Piperidine derivatives, such as Donepezil, a piperidine-based acetylcholinesterase inhibitor, demonstrate significant therapeutic potential in treating neurological conditions like Alzheimer’s disease. Donepezil is known for its efficacy in improving cognition and functioning in patients with mild to moderate Alzheimer's, showcasing the potential of piperidine derivatives in modulating neurological pathways and improving patient outcomes in neurodegenerative diseases (Román & Rogers, 2004).
Pharmacological Properties of Piperidine Alkaloids
The piperidine nucleus is a crucial component in various pharmacological agents, exhibiting a wide range of therapeutic applications. Piperidine alkaloids, derived from natural sources like the Piper genus, have been researched for their leishmanicidal activity, indicating their potential in developing treatments for leishmaniasis, a parasitic disease. This underscores the importance of piperidine derivatives in discovering new therapeutics for infectious diseases (Peixoto et al., 2021).
Role in Cancer Therapy
Piperidine compounds are integral in the synthesis of chemotherapeutic agents, such as Irinotecan, a topoisomerase inhibitor used in cancer treatment. The clinical pharmacokinetics of Irinotecan highlight the role of piperidine derivatives in enhancing the efficacy of cancer treatments through improved drug formulation and delivery mechanisms (Chabot, 1997).
Contribution to Synthetic Chemistry
Piperidine derivatives contribute significantly to synthetic chemistry, enabling the development of novel compounds with potential industrial and therapeutic applications. For example, strategies for synthesizing spiropiperidines, which include piperidine as a core component, have been extensively reviewed, demonstrating the versatility and importance of piperidine in synthetic organic chemistry (Griggs, Tape, & Clarke, 2018).
Mechanism of Action
Target of Action
Piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
It’s worth noting that piperidine derivatives have been found to play significant roles in various pharmaceutical applications . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives have been found to have a wide range of pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Piperidine derivatives have been found to have a wide range of pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
properties
IUPAC Name |
3-(2-piperidin-2-ylethoxy)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-2-8-14-11(4-1)6-9-15-12-5-3-7-13-10-12;/h3,5,7,10-11,14H,1-2,4,6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOSQZNPSFEXSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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